Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It’s known that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Triazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biological activities .
Result of Action
It’s known that triazole derivatives can exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, have been used in the synthesis of Schiff bases , which are known to have diverse biological activities .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride in laboratory settings . Future studies should focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 4H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the alkylation of 4H-1,2,4-triazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Amine derivatives with reduced triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known activity against various pathogens.
Medicine: Explored for its potential use in the development of antifungal and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole
Uniqueness
Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and ethylamine groups enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
N-methyl-2-(1,2,4-triazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-4-7-8-5-9;;/h4-6H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPDIFJDPQRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NN=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.